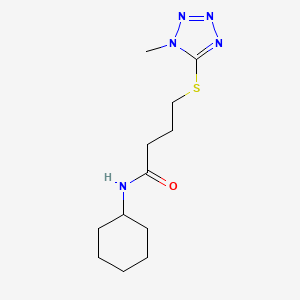
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is a compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, and they have significant applications in medicinal chemistry due to their bioisosteric properties with carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide typically involves the reaction of cyclohexylamine with 4-bromobutanoyl chloride to form N-cyclohexyl-4-bromobutanamide. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under basic conditions to yield the final product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as zinc salts to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including this compound, often employ eco-friendly approaches. These methods may involve the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s tetrazole ring is bioisosteric with carboxylic acids, making it useful in the design of enzyme inhibitors and receptor antagonists.
Medicine: Tetrazole derivatives are explored for their potential as anti-inflammatory, antiviral, and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives such as:
- N-Cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide
- 1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine
Uniqueness
N-Cyclohexyl-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the tetrazole ring provides stability and versatility in chemical reactions .
Properties
CAS No. |
80463-78-1 |
|---|---|
Molecular Formula |
C12H21N5OS |
Molecular Weight |
283.40 g/mol |
IUPAC Name |
N-cyclohexyl-4-(1-methyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C12H21N5OS/c1-17-12(14-15-16-17)19-9-5-8-11(18)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H,13,18) |
InChI Key |
BSQYHCRAVZTITA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


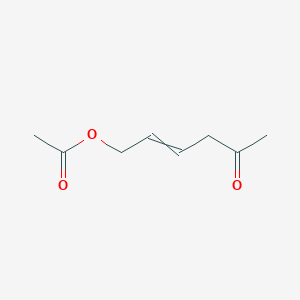
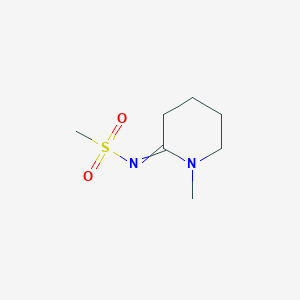
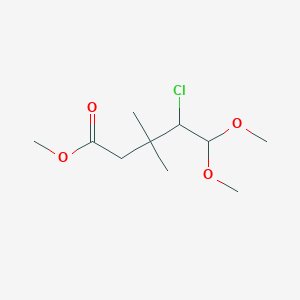

![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
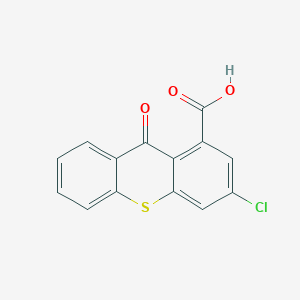
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)

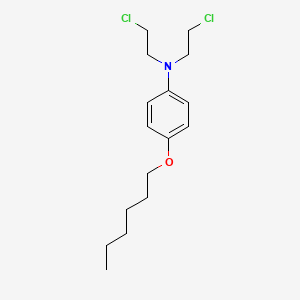
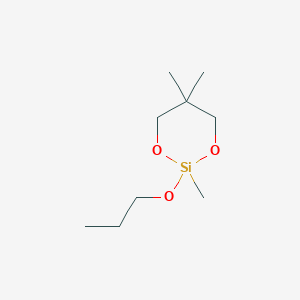

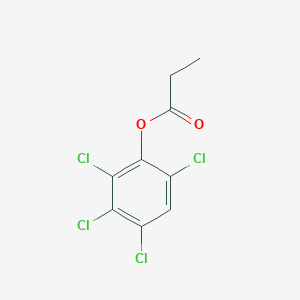
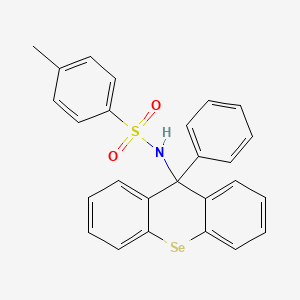
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
